molecular formula C20H26FN3O3S B2923536 3-Tert-butyl-6-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2379984-65-1

3-Tert-butyl-6-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2923536
CAS No.: 2379984-65-1
M. Wt: 407.5
InChI Key: KPYAVLBHVQGITD-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a piperidine ring, which is further substituted with a fluorobenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Tert-butyl Group: This step usually involves alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the pyridazine core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the existing functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

3-Tert-butyl-6-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition or activation of key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-6-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine
  • 3-Tert-butyl-6-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine
  • 3-Tert-butyl-6-{[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine

Uniqueness

What sets 3-Tert-butyl-6-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine apart is the presence of the fluorobenzenesulfonyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

3-tert-butyl-6-[[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3S/c1-20(2,3)18-8-9-19(23-22-18)27-14-15-10-12-24(13-11-15)28(25,26)17-6-4-16(21)5-7-17/h4-9,15H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYAVLBHVQGITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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